2-Bromo-6-methyl-4-nitrophenyl trifluoromethanesulfonate
Overview
Description
2-Bromo-6-methyl-4-nitrophenyl trifluoromethanesulfonate is a chemical compound with the molecular formula C8H5BrF3NO5S. It is known for its unique structure, which includes a bromine atom, a methyl group, a nitro group, and a trifluoromethanesulfonate group attached to a phenyl ring. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-methyl-4-nitrophenyl trifluoromethanesulfonate typically involves the reaction of 2-Bromo-6-methyl-4-nitrophenol with trifluoromethanesulfonic anhydride. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the trifluoromethanesulfonate ester. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-methyl-4-nitrophenyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Nucleophilic substitution: The trifluoromethanesulfonate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Coupling reactions: The bromine atom allows for coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include nucleophiles like amines or thiols, and the reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride in ethanol are commonly used.
Coupling reactions: Boronic acids, palladium catalysts, and bases like potassium carbonate in solvents like toluene or ethanol are used.
Major Products Formed
Nucleophilic substitution: Products include substituted phenyl derivatives depending on the nucleophile used.
Reduction: The major product is 2-Bromo-6-methyl-4-aminophenyl trifluoromethanesulfonate.
Coupling reactions: Products include biaryl compounds formed by the coupling of the phenyl ring with another aromatic ring.
Scientific Research Applications
2-Bromo-6-methyl-4-nitrophenyl trifluoromethanesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in various coupling reactions.
Biology: The compound is used in the modification of biomolecules for studying biological processes.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-6-methyl-4-nitrophenyl trifluoromethanesulfonate involves its ability to participate in nucleophilic substitution and coupling reactions. The trifluoromethanesulfonate group acts as a leaving group, facilitating the substitution of nucleophiles. The bromine atom allows for coupling reactions, where it forms a bond with another aromatic ring in the presence of a palladium catalyst .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methyl-6-nitrophenol: Similar structure but lacks the trifluoromethanesulfonate group.
2-Bromo-6-methyl-4-nitrophenyl triflate: Another name for the same compound.
Uniqueness
2-Bromo-6-methyl-4-nitrophenyl trifluoromethanesulfonate is unique due to the presence of the trifluoromethanesulfonate group, which makes it highly reactive in nucleophilic substitution reactions. This reactivity is not seen in similar compounds like 2-Bromo-4-methyl-6-nitrophenol, which lacks this functional group .
Properties
IUPAC Name |
(2-bromo-6-methyl-4-nitrophenyl) trifluoromethanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF3NO5S/c1-4-2-5(13(14)15)3-6(9)7(4)18-19(16,17)8(10,11)12/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XROGYOMSLQRTCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OS(=O)(=O)C(F)(F)F)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF3NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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